molecular formula C16H21NS4 B14576369 4-Phenyl-2H-1,3-dithiol-2-yl dipropan-2-ylcarbamodithioate CAS No. 61522-80-3

4-Phenyl-2H-1,3-dithiol-2-yl dipropan-2-ylcarbamodithioate

Cat. No.: B14576369
CAS No.: 61522-80-3
M. Wt: 355.6 g/mol
InChI Key: WKMIFOQKUNJUKY-UHFFFAOYSA-N
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Description

4-Phenyl-2H-1,3-dithiol-2-yl dipropan-2-ylcarbamodithioate is a chemical compound that belongs to the class of organosulfur compounds. It is characterized by the presence of dithiol and carbamodithioate functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2H-1,3-dithiol-2-yl dipropan-2-ylcarbamodithioate typically involves the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include the use of solvents such as petroleum ether and catalysts like yttrium triflate or tungstophosphoric acid . The process is highly chemoselective and can be performed under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2H-1,3-dithiol-2-yl dipropan-2-ylcarbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or dithiols .

Mechanism of Action

The mechanism by which 4-Phenyl-2H-1,3-dithiol-2-yl dipropan-2-ylcarbamodithioate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The dithiol groups can form disulfide bonds with cysteine residues in proteins, leading to changes in their structure and function . This interaction can modulate enzymatic activity and affect various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-2H-1,3-dithiol-2-yl dipropan-2-ylcarbamodithioate is unique due to its specific combination of dithiol and carbamodithioate functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications in chemistry, biology, and industry.

Properties

CAS No.

61522-80-3

Molecular Formula

C16H21NS4

Molecular Weight

355.6 g/mol

IUPAC Name

(4-phenyl-1,3-dithiol-2-yl) N,N-di(propan-2-yl)carbamodithioate

InChI

InChI=1S/C16H21NS4/c1-11(2)17(12(3)4)15(18)21-16-19-10-14(20-16)13-8-6-5-7-9-13/h5-12,16H,1-4H3

InChI Key

WKMIFOQKUNJUKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=S)SC1SC=C(S1)C2=CC=CC=C2

Origin of Product

United States

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